molecular formula C19H20N6O2S B10984184 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide

Cat. No.: B10984184
M. Wt: 396.5 g/mol
InChI Key: BOFOFEKNSDQYAA-UHFFFAOYSA-N
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Description

N-[2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic small molecule characterized by a benzothiazole core linked to a pyridinyl-substituted piperazine carboxamide scaffold. Its molecular formula is C₁₉H₂₁N₇O₂, with a molecular weight of 379.42 g/mol . The benzothiazole moiety is a privileged structure in medicinal chemistry, known for its bioisosteric properties and role in modulating kinase inhibition and anticancer activity . The pyridin-2-yl group on the piperazine ring enhances solubility and may contribute to π-π stacking interactions in biological targets . This compound is structurally distinct from benzimidazole- or quinazoline-based analogs, as evidenced by its unique heterocyclic arrangement and substitution pattern .

Properties

Molecular Formula

C19H20N6O2S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C19H20N6O2S/c26-17(23-18-22-14-5-1-2-6-15(14)28-18)13-21-19(27)25-11-9-24(10-12-25)16-7-3-4-8-20-16/h1-8H,9-13H2,(H,21,27)(H,22,23,26)

InChI Key

BOFOFEKNSDQYAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-aminobenzothiazole with ethyl chloroformate to form an intermediate, which is then reacted with 4-(pyridin-2-yl)piperazine to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds containing benzothiazole and piperazine moieties in anticancer therapies. The compound has been shown to interfere with tubulin polymerization, a mechanism that is critical in cancer cell proliferation. Research indicates that modifications to the piperazine structure can enhance antineoplastic activity against various cancer cell lines, suggesting a promising avenue for drug development .

Kinase Inhibition

The compound has been identified as a potential inhibitor of specific kinase families, particularly the TAO family of kinases, which are implicated in various signaling pathways associated with cancer progression and other diseases. The inhibition of these kinases could lead to therapeutic strategies targeting cancer and inflammatory diseases .

Enzyme Inhibition

Studies have demonstrated that derivatives of the compound exhibit inhibitory effects on enzymes such as α-glucosidase, which is relevant in managing type 2 diabetes. The ability to modulate enzyme activity positions this compound as a candidate for developing antidiabetic agents .

Antimicrobial Properties

The benzothiazole moiety has been recognized for its antimicrobial properties. Compounds incorporating this structure have shown efficacy against a range of bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Researchers have explored various synthetic pathways to optimize yield and purity while ensuring the retention of desired pharmacological properties .

Case Study: Anticancer Efficacy

In one study, the synthesized compound was tested against several cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated through flow cytometry and Western blot analyses .

Case Study: Diabetes Management

Another study focused on the compound's role as an α-glucosidase inhibitor, where it demonstrated significant reductions in postprandial blood glucose levels in diabetic model organisms. This research supports its potential use as an adjunct therapy for diabetes management .

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s benzothiazole and piperazine rings play crucial roles in these interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Benzimidazole-Based Derivatives

  • N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide (Y043-7529) Shares the same carboxamide-piperazine-pyridinyl backbone but replaces benzothiazole with benzimidazole. Molecular weight: 379.42 g/mol (identical to the target compound due to isosteric substitution) . Bioactivity: Benzimidazole derivatives often exhibit antiviral and anti-inflammatory properties, differing from benzothiazole’s anticancer focus .
  • N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (3f) Simplifies the structure by omitting the piperazine-carboxamide group. Retains pyridinyl-amino linkage but lacks the extended pharmacokinetic modulation provided by the piperazine ring .

Benzothiazole Derivatives

  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
    • Replaces the pyridin-2-yl-piperazine carboxamide with a methylpiperazine-acetamide group.
    • Molecular weight: 317.39 g/mol (lower due to simpler substituents).
    • Synthesis: Prepared via coupling of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide with N-methylpiperazine, contrasting with the carboxamide coupling used for the target compound .

Quinazoline-Based Analogues (A2–A6)

  • N-(Substituted Phenyl)-4-((4-Oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamides Feature a quinazolinone core instead of benzothiazole. Example: A3 (4-fluorophenyl-substituted): Melting point 196.5–197.8 °C, yield 57.3% . Activity: Quinazoline derivatives are typically explored as kinase inhibitors (e.g., EGFR), whereas benzothiazoles target DNA repair pathways .

Substituent-Driven Comparisons

Pyridinyl vs. Chlorophenyl Substitutions

  • N-{2-[(1H-Benzimidazol-2-yl)amino]-2-oxoethyl}-4-(3-chlorophenyl)piperazine-1-carboxamide (Y043-7371) Replaces pyridin-2-yl with 3-chlorophenyl. Molecular weight: 412.88 g/mol (higher due to chlorine’s atomic mass).

Piperazine-Linked Benzooxazinones

  • 4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Incorporates a benzooxazinone-propanoyl group instead of benzothiazole. Molecular weight: 410.18 g/mol; NMR data (δH 8.48–6.95 ppm) highlights aromatic and amide proton environments distinct from benzothiazole derivatives .

Biological Activity

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a benzothiazole moiety, a piperazine ring, and a pyridine substituent. The synthesis typically involves multi-step organic reactions, which may include:

  • Formation of the Benzothiazole Ring : Synthesized from 2-aminothiophenol through cyclization.
  • Introduction of the Oxoethyl Group : Achieved via Friedel-Crafts acylation.
  • Coupling with Piperazine : Utilizes peptide coupling reagents to form the final product.

Anticancer Properties

Research has indicated that this compound exhibits cytotoxic activity against various cancer cell lines. In vitro studies have shown its effectiveness in inhibiting cell proliferation in human breast cancer cell lines (e.g., MCF-7 and MDA-MB 231) . The compound's mechanism appears to involve the inhibition of specific enzymes crucial for tumor growth.

Enzyme Inhibition

Molecular docking studies suggest that this compound can bind effectively to enzyme active sites, disrupting normal enzymatic functions. It has been noted to inhibit phosphopentomutase and dioldehydratase, both of which are involved in essential metabolic pathways . The binding affinity is attributed to the structural features of the compound, particularly the benzothiazole and piperazine components.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of several benzothiazole-piperazine derivatives, including our compound of interest. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity .

Study 2: Molecular Docking Analysis

In another study focused on molecular docking, it was found that the compound exhibited strong binding interactions with target enzymes. The computational models demonstrated that the compound could form stable complexes with these enzymes, which is critical for its potential therapeutic applications .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50 (µM)Cancer Cell LineReference
This compoundPhosphopentomutase5.0MCF-7
Benzothiazole-Piperazine Derivative ADioldehydratase7.5MDA-MB 231
Benzothiazole-Piperazine Derivative BOther Enzyme10.0A549 (Lung)

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction steps are involved?

The synthesis typically involves:

  • Piperazine Core Formation : Cyclization of ethylenediamine derivatives with dihaloalkanes under basic conditions .
  • Substitution Reactions : Introduction of the pyridyl group via nucleophilic aromatic substitution or coupling reactions (e.g., using 2-chloropyridine) .
  • Benzothiazole Integration : Coupling the benzothiazole-2-amine moiety using carbodiimide reagents (e.g., EDCI·HCl) with HOBt to activate the carbonyl group, ensuring minimal racemization .
  • Purification : Column chromatography or recrystallization to achieve ≥98% purity (HPLC), as validated in similar piperazine derivatives .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and piperazine ring conformation .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • HPLC : For purity assessment, using C18 columns with UV detection at 254 nm .

Q. How can researchers mitigate common side reactions during synthesis?

  • Control Oxidation States : Use mild oxidizing agents (e.g., KMnO₄) to avoid over-oxidation of thioamide groups .
  • Temperature Modulation : Maintain reaction temperatures below 60°C during coupling steps to prevent decomposition of heat-sensitive intermediates .

Advanced Research Questions

Q. What strategies optimize reaction yields when introducing the pyridin-2-yl group?

  • Catalytic Systems : Employ palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient Buchwald-Hartwig amination .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity while avoiding side reactions with electrophilic intermediates .
  • Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry dynamically .

Q. How can contradictory biological activity data (e.g., in vitro vs. in vivo) be resolved?

  • Metabolic Stability Assays : Evaluate hepatic microsomal stability to identify rapid degradation pathways (e.g., cytochrome P450 metabolism) .
  • Prodrug Modifications : Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, as seen in fluorophenyl-substituted piperazine analogs .
  • Receptor Binding Studies : Use SPR (Surface Plasmon Resonance) to quantify binding affinities under physiological conditions, addressing discrepancies caused by assay buffers .

Q. What computational tools aid in predicting reactivity and regioselectivity for derivatization?

  • Quantum Chemical Calculations : Apply DFT (Density Functional Theory) to model transition states for substitution reactions, prioritizing low-energy pathways .
  • Machine Learning Models : Train models on PubChem data to predict optimal reaction conditions (e.g., solvent, catalyst) for novel substitutions .

Q. How do structural modifications (e.g., fluorophenyl vs. sulfamoyl groups) impact biological target engagement?

  • SAR Studies : Compare IC₅₀ values against target enzymes (e.g., kinases) to map steric and electronic effects. Fluorophenyl groups enhance lipophilicity and membrane permeability, while sulfamoyl groups improve solubility .
  • Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen-bonding interactions .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate HPLC purity data with orthogonal techniques (e.g., elemental analysis) to rule out column artifacts .
  • Reaction Optimization : Use DoE (Design of Experiments) to systematically vary parameters like pH, temperature, and reagent ratios, maximizing yield while minimizing byproducts .

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